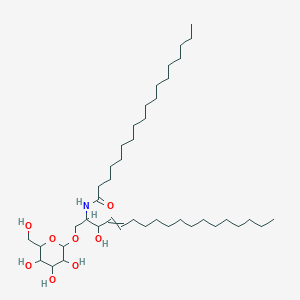

alpha -Galactosyl-C18-ceramide

Description

Historical Context and Discovery from Natural Sources

The prototypical invariant Natural Killer T (iNKT) cell ligand, alpha-galactosylceramide (B1228890) (α-GalCer), was first isolated from the marine sponge Agelas mauritianus in 1994. frontiersin.orgnih.gov This discovery stemmed from research into natural compounds with potent anti-tumor activities. frontiersin.orgnih.govpnas.org The isolated compound, a sphingolipid, demonstrated significant anti-tumor effects in mouse models. frontiersin.orgnih.gov

Further investigation led to the identification of a family of α-linked glycosphingolipids called agelasphins, from which α-GalCer was structurally optimized. nih.gov This optimized synthetic version, known as KRN7000, consists of a galactosyl moiety linked to a ceramide containing a C18 phytosphingosine (B30862) and a C26 fatty acid. nih.govplos.org The discovery that α-GalCer could potently stimulate iNKT cells opened a new avenue of immunological research. frontiersin.orgrupress.org

While initially discovered in a marine sponge, the physiological relevance of an α-galactosyl ceramide of marine origin as a potent iNKT cell agonist in mammals was initially unclear. nih.gov This led to investigations into whether similar molecules existed in mammals or their commensal bacteria. nih.govrupress.org Subsequently, α-galactosylceramide was identified in Bacteroides fragilis, a common bacterium in the human gut, suggesting a potential role for microbially-derived glycolipids in modulating the host immune system. nih.govplos.org More recently, researchers have also detected the presence of endogenous α-anomeric hexosylceramides in mammals, although their exact structure and function are still under investigation. rupress.org

Significance as a Ligand for Invariant Natural Killer T (iNKT) Cells

Alpha-Galactosyl-C18-Ceramide is a potent and specific ligand for invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. plos.orgresearchgate.netresearchgate.net iNKT cells are characterized by the expression of an invariant T cell receptor (TCR) alpha chain (Vα14-Jα18 in mice and Vα24-Jα18 in humans). frontiersin.org

The primary mechanism of action involves the binding of alpha-Galactosyl-C18-ceramide to the CD1d molecule, a non-polymorphic MHC class I-like protein expressed on antigen-presenting cells (APCs). plos.orgresearchgate.net The resulting glycolipid-CD1d complex is then recognized by the invariant TCR of iNKT cells. researchgate.netnih.govacs.org This recognition triggers the activation of iNKT cells, leading to the rapid secretion of a large amount of both Th1-type cytokines, such as interferon-gamma (IFN-γ), and Th2-type cytokines, like interleukin-4 (IL-4). plos.orgresearchgate.net This broad cytokine response allows iNKT cells to modulate a wide range of immune responses. researchgate.net The activation of iNKT cells by alpha-Galactosyl-C18-ceramide can also lead to the secondary activation of other immune cells, including natural killer (NK) cells, dendritic cells, and B cells. plos.org

The specificity of this interaction makes alpha-Galactosyl-C18-ceramide an invaluable tool for studying the biology of iNKT cells and their role in various immune responses. researchgate.net

Overview of Key Research Domains

The potent immunomodulatory properties of alpha-Galactosyl-C18-ceramide have led to its investigation in several key research domains:

Cancer Research: A significant area of research focuses on the anti-tumor effects of alpha-Galactosyl-C18-ceramide. frontiersin.org Studies have shown that its activation of iNKT cells can lead to enhanced anti-tumor immunity. frontiersin.org This includes promoting the killing of tumor cells by NK cells and inducing long-term, tumor-specific adaptive immunity involving CD8+ T cells. frontiersin.org Research has explored its potential in various cancer models, including melanoma, multiple myeloma, and pancreatic cancer. frontiersin.org

Infectious Disease Research: The ability of alpha-Galactosyl-C18-ceramide to stimulate a robust immune response has made it a subject of investigation for its potential to boost immunity against various pathogens. Research has explored its effectiveness against bacterial and viral infections. nih.gov The Th1-biased cytokine response induced by some analogs of alpha-galactosylceramide is particularly relevant for combating intracellular pathogens. nih.gov

Autoimmune Disease Research: The role of iNKT cells in regulating autoimmune responses has led to the investigation of alpha-Galactosyl-C18-ceramide and its analogs in models of autoimmune diseases. researchgate.net While the simultaneous induction of both pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines can have mixed outcomes, the development of analogs that selectively induce a Th2-biased response has shown promise in suppressing Th1-mediated autoimmune conditions. nih.govacs.org

Neuroscience Research: Emerging research suggests that alpha-Galactosyl-C18-ceramide may have neuroprotective effects, making it a candidate for investigation in the context of neurodegenerative diseases.

Properties

IUPAC Name |

N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQEDCYNANIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Alpha Galactosyl C18 Ceramide and Analogues

Chemical Modifications of the Ceramide Moiety

Modifications to the lipophilic ceramide portion of alpha-galactosyl-C18-ceramide have been extensively explored to modulate its biological activity. These changes can influence how the glycolipid binds to the CD1d protein and is presented to invariant Natural Killer T (iNKT) cells.

Acyl Chain Variations and Their Impact on Biological Activity

The length and composition of the N-acyl chain significantly influence the immunological profile of alpha-galactosylceramide (B1228890) analogues. nih.gov Structure-activity relationship studies have demonstrated that both the length of the fatty acid and the sphingosine (B13886) chain can alter the cytokine release profile of iNKT cells. nih.govresearchgate.net

For instance, analogues with truncated acyl chains have been synthesized and evaluated. researchgate.net It has been observed that shortening the acyl chain can lead to a shift in the cytokine response. nih.gov Conversely, analogues with longer acyl chains, up to C26, tend to elicit a more potent Th1-biased response.

In addition to chain length, the introduction of aromatic groups at the terminus of the fatty acid has been a successful strategy to enhance specific immune responses. nih.gov For example, the incorporation of a p-fluorophenyl group at the end of the acyl chain has been shown to induce selective production of IFN-γ. nih.gov Similarly, analogues with phenyl groups at the acyl moiety have demonstrated greater potency in activating iNKT cells to produce a Th1-biased immune response compared to the parent compound. nih.gov

| Acyl Chain Modification | Observed Impact on Biological Activity |

| Truncation of the acyl chain | Can increase the relative amounts of immunomodulatory cytokines released. nih.gov |

| Elongation of the acyl chain (up to C26) | Shows a more potent Th1 response. |

| Terminal p-fluorophenyl group | Induces selective production of IFN-γ. nih.gov |

| Terminal phenyl groups | Possess more potency than KRN7000 to induce a Th1-biased immune response. nih.gov |

Sphingosine Base Modifications

Modifications to the sphingosine base, the other lipid component of the ceramide moiety, have also been investigated, although they are synthetically more challenging. nih.gov Alterations in the sphingosine chain are generally tolerated for CD1d binding and T-cell receptor recognition. nih.gov

Truncation of the phytosphingosine (B30862) lipid chain has been shown to increase the relative amounts of immunomodulatory cytokines released. nih.gov The synthesis of analogues with varying positions of a phenyl group within the sphingosine backbone has been explored to polarize cytokine secretion. nih.govresearchgate.net One such analogue, with a phenyl group at a specific position, induced a greater polarization towards a Th2 response and increased secretion of the immunomodulatory cytokine IL-4. nih.gov

Furthermore, the hydroxyl groups at positions 3 and 4 of the sphingosine base have been identified as important for activity. Deletion of these hydroxyl groups leads to a decrease in activity. researchgate.net

Derivatizations of the Galactose Headgroup

The galactose headgroup is the primary point of interaction with the T-cell receptor of iNKT cells. Therefore, modifications to this polar part of the molecule can significantly impact the stability of the CD1d-glycolipid-TCR complex and, consequently, the resulting immune response.

Anomeric Linkage Modifications (e.g., Alpha-C-Galactosylceramide)

A key modification has been the replacement of the anomeric oxygen with a carbon atom, creating α-C-galactosylceramide analogues. acs.orgnih.gov This C-glycosidic linkage is more stable to enzymatic degradation than the corresponding O-glycoside. nih.gov These C-glycoside analogues have been shown to bind more stably to dendritic cells and act as more effective links between innate and adaptive immunity in vivo. nih.govacs.org The immunostimulant activity of synthetic α-C-galactosylceramide has been reported to surpass that of the O-galactosyl material. nih.gov

The synthesis of these C-glycoside analogues has been achieved through various key transformations, including C-H oxidation, Sharpless asymmetric epoxidation, olefin cross-metathesis, and an allyl cyanate (B1221674) to isocyanate rearrangement. nih.govnih.gov Different linkers between the galactose moiety and the ceramide have also been explored, such as an E-alkene spacer, which can enhance the activation of human iNKT cells. nih.gov

Substitutions at Specific Hydroxyl Positions (e.g., C-6'', C-4'')

Modifications at specific hydroxyl positions of the galactose ring have been investigated to fine-tune the biological activity. The C-6'' position has been a particular focus for derivatization. frontiersin.org It has been established that modifications at the C-6'' position are well-tolerated for the interaction with CD1d. frontiersin.org This has led to the development of various C-6''-modified analogues, including those with azide (B81097) groups that can be further functionalized. frontiersin.org The synthesis of these analogues often requires careful selection of protecting groups to allow for selective modification at this position. nih.govfrontiersin.org For example, a bulky 4,6-O-di-tert-butylsilylene (DTBS) group can be used to facilitate α-glycosylation and can be selectively removed to allow for C-6'' modification. nih.gov

The C-4'' position has also been a target for modification. A synthetic strategy has been developed for the rapid generation of 4''-modified α-galactosylceramide analogues. acs.org This method relies on the late-stage reductive ring-opening of a p-methoxybenzylidene (PMP) acetal (B89532) to regioselectively expose the 4''-hydroxyl group for further derivatization. acs.org The introduction of a p-chlorobenzyl ether at this position yielded an analogue with promising immunostimulating properties. acs.org

| Galactose Headgroup Modification | Synthetic Strategy Highlight | Impact on Biological Activity |

| Anomeric Linkage | ||

| α-C-Galactosylceramide | C-H oxidation, Sharpless asymmetric epoxidation, olefin cross-metathesis, allyl cyanate to isocyanate rearrangement. nih.govnih.gov | Binds more stably to dendritic cells, acts as a more effective link between innate and adaptive immunity. nih.govacs.org |

| Hydroxyl Positions | ||

| C-6'' Modifications | Use of bulky protecting groups like DTBS for selective deprotection and functionalization. nih.gov | Generally well-tolerated for CD1d interaction; can be used for conjugation. frontiersin.org |

| C-4'' Modifications | Late-stage reductive ring-opening of a PMP acetal. acs.org | A p-chlorobenzyl ether analogue showed promising immunostimulating properties. acs.org |

Incorporation of Functional Groups (e.g., Amino, Triazole, PEGylation)

The introduction of functional groups into the α-galactosyl-ceramide scaffold is a key strategy for modulating its properties. Modifications, particularly at the C6"-position of the galactose unit, have been explored to enhance solubility, stability, and immunological activity.

Amino Group Incorporation: The introduction of amino functionalities, often via an azide intermediate, provides a versatile handle for further derivatization. A common strategy involves the synthesis of a 6"-azido-6"-deoxy-α-galactosyl-phytosphingosine derivative. This azide can then be reduced to a primary amine, which allows for the late-stage introduction of various substituents. acs.orgresearchgate.net For instance, 6'-azidogalactosyl 2-aminosphingosine analogues have been prepared through carefully designed synthetic routes. researchgate.netnih.gov This approach, featuring orthogonal protection of the two amino groups (one on the sphingosine backbone and the newly introduced one on the sugar), enables selective modification at either position, facilitating the creation of diverse analogue libraries. acs.org

Triazole Moiety Installation: The use of Huisgen [3+2] dipolar cycloaddition, a "click chemistry" reaction, has enabled the efficient synthesis of triazole-containing α-GalCer analogues. nih.govnih.gov This method typically involves reacting a 6"-azido-6"-deoxy-α-galactosyl ceramide precursor with a variety of terminal alkynes. nih.govnih.gov The resulting 1,2,3-triazole ring serves as a stable, hydrolytically resistant isostere of the amide bond and can actively participate in hydrogen bonding. acs.org This strategy has been used to generate libraries of analogues with different substituents appended to the triazole ring, allowing for systematic investigation of structure-activity relationships. nih.govresearchgate.net The synthesis is generally high-yielding and demonstrates the robustness of click chemistry for modifying complex glycolipids. nih.gov

| Precursor | Reagent | Functional Group | Reference |

| 6"-azido-6"-deoxy-α-galactosyl ceramide | Various alkynes | 1,2,3-Triazole | nih.gov |

| Galactosyl azido-phytosphingosine | Terminal alkynes | 1,2,3-Triazole | acs.org |

| 6-azido-6-deoxy-α-galactosyl-phytosphingosine | - | Azide/Amine | acs.org |

PEGylation: To address the poor aqueous solubility of α-galactosylceramide, PEGylation (the attachment of polyethylene (B3416737) glycol chains) has been employed. A PEGylated derivative, α-GalCerMPEG, has been synthesized and characterized. nih.gov This modification significantly improves water solubility while maintaining the essential biological recognition by the CD1d receptor. nih.gov The improved physicochemical properties of the PEGylated compound make it more suitable for in vivo applications without compromising its immunostimulatory capabilities. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex glycosphingolipids efficiently. These approaches often utilize enzymes for the stereospecific formation of glycosidic bonds, a step that can be challenging to control through purely chemical means.

| Starting Material | Key Process | Final Step | Product Type | Reference |

| Lactosyl sphingosine | One-Pot Multienzyme (OPME) glycosylation | N-acylation | Glycosylceramides | nih.govnih.gov |

Development of Versatile Synthetic Building Blocks

The efficient synthesis of α-Galactosyl-C18-ceramide and its analogues relies heavily on the development of versatile and reactive building blocks, often referred to as synthons. These key intermediates are designed to allow for the late-stage introduction of structural diversity and to overcome common synthetic challenges, such as the stereoselective formation of the α-glycosidic linkage.

Several key building blocks have been reported:

6-Azido-6-deoxy-α-galactosyl-phytosphingosine Derivatives: These compounds are particularly valuable as they feature orthogonally protected amino groups. acs.orgresearchgate.net This allows for the selective and late-stage modification of both the N-acyl chain on the sphingoid base and the introduction of various functional groups at the 6"-position of the sugar via the azide. acs.org

Galactosyl Iodide Donors: Highly reactive per-O-silylated galactosyl iodide donors have proven effective for stereoselective α-glycosylation. nih.govresearchgate.net Their combination with electron-rich lipid acceptors provides an efficient route to α-GalCer analogues and allows for key intermediates to be synthesized in a one-pot, three-step sequence. nih.gov

Thioglycosyl Donors: Phenylthioglycosides are another class of stable and easily handled glycosyl donors. Their activation, for example with N-iodosuccinimide (NIS) and triflic acid (TfOH), promotes glycosylation to form the desired α-linkage. nih.gov

Donors with Bulky Silyl Protecting Groups: The use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) protecting group on the galactosyl donor has been shown to direct the stereochemical outcome of the glycosylation to favor the desired α-anomer. nih.govfrontiersin.org This directing effect is powerful enough to overcome the participating effect of other protecting groups like a C2-benzoyl group, enhancing the versatility of the synthetic strategy. frontiersin.org

α-Galactosyl Phytosphingosine: This glycosylated sphingoid base serves as a common synthon from which the final ceramide can be obtained through N-acylation. researchgate.netresearchgate.net Its preparation is a critical step in many total syntheses of α-GalCer.

These building blocks streamline the synthetic process, enabling more rapid and efficient access to a wide range of α-galactosyl-ceramide analogues for biological evaluation. acs.orgnih.gov

Immunological Mechanisms and Nkt Cell Activation by Alpha Galactosyl C18 Ceramide

CD1d-Restricted Antigen Presentation of Alpha-Galactosyl-C18-Ceramide

The presentation of α-GalCer to iNKT cells is a critical first step in its immunological activity and is strictly dependent on the CD1d molecule, a non-polymorphic, MHC class I-like protein. nih.govtcichemicals.com Antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, internalize α-GalCer and process it through their endosomal compartments. Within these compartments, α-GalCer is loaded onto CD1d molecules. nih.gov The resulting glycolipid-CD1d complex is then transported to the surface of the APC, where it becomes available for recognition by the T cell receptors (TCRs) of iNKT cells. nih.gov

The formation of the α-GalCer-CD1d complex is a highly specific interaction governed by the molecular architecture of both the glycolipid and the CD1d binding groove. The ceramide portion of α-GalCer, which consists of a C18 phytosphingosine (B30862) base and a fatty acyl chain, anchors the molecule within the deep, hydrophobic binding pockets of the CD1d molecule. plos.orgfrontiersin.org Specifically, the sphingosine (B13886) chain typically occupies the F' pocket, while the acyl chain is situated in the A' pocket of the CD1d groove. plos.org

This interaction leaves the α-linked galactose headgroup of the glycolipid exposed at the surface of the CD1d molecule, available for direct contact with the iNKT cell TCR. frontiersin.org The α-anomeric linkage of the galactose sugar is crucial for this presentation, as it dictates the precise orientation of the sugar moiety protruding from the CD1d binding cleft. frontiersin.org This specific orientation is a key determinant for subsequent recognition by the iNKT cell TCR.

Invariant NKT cells are characterized by the expression of a semi-invariant TCR. In humans, this typically consists of a Vα24-Jα18 rearranged α-chain paired with a limited repertoire of β-chains (predominantly Vβ11), while in mice, the α-chain is Vα14-Jα18, paired with Vβ8.2, Vβ7, or Vβ2. plos.orgnih.govnih.gov This semi-invariant nature of the TCR allows for the recognition of a conserved ligand, the α-GalCer-CD1d complex.

Cellular and Cytokine Responses Induced by iNKT Cell Activation

Upon activation by α-GalCer, iNKT cells are capable of producing large quantities of both Th1- and Th2-type cytokines within hours. nih.gov The primary Th1 cytokine produced is interferon-gamma (IFN-γ), which is crucial for cell-mediated immunity and anti-tumor responses. nih.gov The key Th2 cytokines secreted are interleukin-4 (IL-4) and interleukin-13 (IL-13), which are involved in humoral immunity and allergic responses. nih.govmdpi.com

The balance between the Th1 and Th2 response can be influenced by various factors, including the specific structure of the glycolipid antigen and the nature of the antigen-presenting cell. eurocarb2025.com For instance, repeated administration of α-GalCer has been shown to polarize the iNKT cell response towards a Th2 phenotype, characterized by increased production of IL-4 and IL-10 and reduced levels of IFN-γ. mdpi.comnih.gov This plasticity in cytokine production allows iNKT cells to act as potent regulators of the immune system, capable of either promoting or suppressing inflammatory responses depending on the context.

Table 1: Cytokine Profile Induced by Alpha-Galactosyl-C18-Ceramide Activated iNKT Cells

| Cytokine Type | Key Cytokines | Primary Immunological Role |

|---|---|---|

| Th1 | Interferon-gamma (IFN-γ) | Cell-mediated immunity, anti-tumor responses |

| Th2 | Interleukin-4 (IL-4) | Humoral immunity, B cell activation |

| Th2 | Interleukin-13 (IL-13) | Allergic inflammation, parasite expulsion |

| Th2 | Interleukin-10 (IL-10) | Immunosuppression, regulation of inflammation |

The cytokines produced by activated iNKT cells have a profound impact on a wide range of other immune cells, a process known as transactivation. nih.gov IFN-γ and other signals from iNKT cells can lead to the maturation and activation of dendritic cells (DCs), enhancing their ability to present antigens and stimulate conventional T cells. nih.gov

Natural Killer (NK) cells are also potently activated downstream of iNKT cell stimulation, a crucial step for the anti-tumor effects of α-GalCer. nih.gov Furthermore, iNKT cells can provide help to B cells, promoting their proliferation, differentiation, and antibody production. The activation of macrophages by iNKT cell-derived cytokines can also enhance their antimicrobial and tumoricidal activities. This broad-spectrum activation of both innate and adaptive immune cells underscores the role of iNKT cells as a bridge between these two arms of the immune system.

In addition to their role in activating effector immune cells, iNKT cells activated by α-GalCer can also influence the function of regulatory T cells (Tregs). nih.gov Tregs are a specialized subpopulation of T cells that play a critical role in maintaining immune tolerance and preventing autoimmunity.

Studies have shown that the administration of α-GalCer can lead to an expansion of the Treg population in certain tissues, such as the lungs. nih.gov This effect appears to be mediated, at least in part, by the production of IL-2 by activated iNKT cells, a cytokine that is essential for the survival and proliferation of Tregs. nih.gov By promoting the expansion of Tregs, α-GalCer-activated iNKT cells can contribute to the suppression of inflammatory responses and the establishment of peripheral tolerance. nih.gov This dual ability to both activate and regulate immune responses highlights the complex and multifaceted role of iNKT cells in maintaining immune homeostasis.

Structure Activity Relationships Sar of Alpha Galactosyl C18 Ceramide Analogues

Influence of Glycosidic Linkage Configuration (Alpha vs. Beta) on iNKT Cell Activation

The stereochemistry of the glycosidic bond linking the galactose to the ceramide lipid backbone is a fundamental determinant of iNKT cell activation. The α-anomeric configuration is paramount for potent stimulation, while the corresponding β-anomer is largely inactive or can even be inhibitory.

The prototypical synthetic iNKT cell antigen, KRN7000, possesses an α-galactosyl linkage. nih.gov This specific orientation allows the galactose headgroup to be properly positioned for recognition by the T-cell receptor (TCR) of iNKT cells when presented by the CD1d molecule. nih.gov In contrast, β-galactosylceramide (β-GalCer) binds less effectively to CD1d and is a weak stimulator of iNKT cells. nih.gov Some studies suggest that β-glycosylceramides can inhibit the activation of iNKT cells induced by α-GalCer. nih.gov The inability of the β-anomer to potently activate iNKT cells is attributed to an altered positioning of the sugar headgroup, which disrupts the critical interactions with the iNKT TCR.

Furthermore, the oxygen atom of the α-glycosidic linkage in α-GalCer can act as a hydrogen bond acceptor, contributing to the stability of the ternary complex with CD1d and the TCR. nih.gov The replacement of this oxygen with a methylene (B1212753) group (CH2), as seen in C-glycoside analogues like α-C-GalCer, results in a glycolipid that can still activate iNKT cells but often with a skewed cytokine profile, favoring a more prolonged Th1 response. nih.gov This modification alters the flexibility and conformation of the headgroup, thereby influencing the interaction with the TCR. nih.gov

Impact of Ceramide Acyl Chain Length, Saturation, and Branching on Immunostimulatory Properties

The lipid tail of α-galactosylceramide, comprising the sphingosine (B13886) base and the N-acyl chain, plays a crucial role in anchoring the glycolipid within the binding groove of the CD1d molecule and modulating the subsequent immune response. Variations in the length, saturation, and branching of the acyl chain significantly impact the stability of the glycolipid-CD1d complex and, consequently, the nature of the iNKT cell response.

The prototypical α-galactosylceramide, KRN7000, features a long, saturated C26:0 acyl chain, which elicits a mixed Th1 and Th2 cytokine response. pnas.org In contrast, analogues with shorter acyl chains tend to induce a Th2-biased response. For instance, a C20:2 analogue, with a di-unsaturated C20 fatty acid, potently induces a Th2-skewed cytokine profile with reduced IFN-γ production. pnas.org Similarly, the analogue OCH, which has a truncated sphingosine chain and a shorter C24:0 acyl chain, is known for its preferential induction of IL-4 secretion, a hallmark of a Th2 response. pnas.org

The introduction of unsaturation in the acyl chain can also lead to a Th2 polarization. This is thought to be due to a reduced stability of the glycolipid-CD1d complex. The presence of double bonds can introduce kinks in the lipid chain, affecting its fit within the hydrophobic groove of CD1d. An analogue with a C20:4 arachidonate (B1239269) chain, for example, has been shown to activate iNKT cells. pnas.org

Branching in the acyl chain can also influence immunostimulatory properties. For instance, a plakoside A-like glycolipid, EF77, which contains a cyclopropyl (B3062369) group and a double bond in its acyl chain, is a known activator of iNKT cells. nih.gov

| Analogue | Acyl Chain Modification | Predominant Immune Response |

| KRN7000 | C26:0 (long, saturated) | Mixed Th1/Th2 |

| OCH | C24:0 (shorter sphingosine) | Th2-biased |

| C20:2 analogue | C20:2 (shorter, di-unsaturated) | Th2-biased |

| EF77 | Cyclopropyl group and double bond | iNKT cell activation |

Role of Sphingosine Base Modifications in Modulating iNKT Cell Responses

Modifications to the sphingosine base of α-galactosylceramide provide another avenue for fine-tuning iNKT cell responses. The length of the sphingosine chain and the presence of specific functional groups are critical for the interaction with CD1d and the subsequent signaling cascade.

Truncation of the sphingosine chain, as exemplified by the OCH analogue, is a well-established strategy to shift the immune response towards a Th2 phenotype. OCH, which has a significantly shorter sphingosine chain compared to KRN7000, preferentially induces the production of IL-4. pnas.org This Th2 bias is attributed to a less stable interaction with the CD1d binding groove, leading to a shorter duration of TCR signaling.

The removal of the 4-hydroxyl group from the phytosphingosine (B30862) base can also impact the immunostimulatory activity. While the 3-hydroxyl group is considered essential for hydrogen bonding within the CD1d groove, the 4-hydroxyl group appears to be more tolerant to modification. An aminodiol (sphinganine) analogue of KRN7000, which lacks the 4-OH group, has been shown to be a potent Th1-biasing iNKT cell agonist. monash.edu

Furthermore, the introduction of a double bond in the sphingosine base, as seen in the analogue BF1508-84, can still result in iNKT cell activation, demonstrating that some degree of structural flexibility in this part of the molecule is tolerated. pnas.org

Significance of Substitutions on the Galactose Headgroup for Cytokine Polarization

The galactose headgroup of α-galactosylceramide is the primary recognition motif for the iNKT cell TCR. Therefore, substitutions on the sugar ring can directly influence TCR binding affinity and signaling, leading to distinct cytokine profiles.

Modifications at the 6"-position of the galactose ring have been extensively explored and have been shown to be particularly effective in skewing the immune response towards a Th1 phenotype. The addition of bulky aromatic groups at this position can enhance the stability of the TCR-glycolipid-CD1d complex and promote a sustained signaling that favors IFN-γ production. For example, a naphthylcarba-αGalCer (NC-αGC) with an aromatic 6″-OH modification has been studied in this context. nih.gov Ureido and amide derivatives at the 6'-position have also been shown to induce a Th1 bias. nih.gov

In contrast, modifications at other positions of the galactose ring can have different effects. For instance, modifications at the 2"-position often lead to a complete loss of antigenicity, highlighting the critical role of the 2"-hydroxyl group in TCR recognition. nih.gov A sulfate (B86663) group at the 3"-position, however, appears to be well-tolerated and does not significantly alter iNKT cell activation. nih.gov The introduction of a p-chlorobenzyl ether at the 4"-position has also yielded an analogue with promising immunostimulatory properties. nih.gov

| Galactose Modification | Position | Effect on Cytokine Profile |

| Aromatic groups | 6"-OH | Th1-biased |

| Ureido/Amide derivatives | 6'-position | Th1-biased |

| Various modifications | 2"-position | Loss of activity |

| Sulfate group | 3"-position | Tolerated, no major change |

| p-chlorobenzyl ether | 4"-position | Immunostimulatory |

Conformational Analysis of Glycolipid-CD1d-TCR Complexes and Functional Implications

The three-dimensional structure of the ternary complex formed by the glycolipid, CD1d, and the iNKT cell TCR provides crucial insights into the molecular basis of iNKT cell activation. X-ray crystallography and other conformational analysis techniques have revealed a highly conserved docking mode of the TCR onto the glycolipid-CD1d complex.

The glycolipid binds within a deep hydrophobic groove of the CD1d molecule, with the acyl chain occupying the A' pocket and the sphingosine chain in the F' pocket. nih.govnih.gov This positions the galactose headgroup on the outer surface of CD1d, making it accessible for TCR recognition. nih.gov The TCR docks in a diagonal orientation across the CD1d platform, with the invariant Vα24-Jα18 chain of the human TCR (Vα14-Jα18 in mice) making key contacts with the galactose moiety. nih.gov

Subtle changes in the glycolipid structure can lead to alterations in its conformation within the CD1d groove, which in turn can affect the TCR footprint and signaling outcome. For example, the replacement of the oxygen in the glycosidic linkage with a methylene group in α-C-GalCer is proposed to alter the positioning of the galactose headgroup, potentially leading to a different TCR interaction and the observed Th1 bias. nih.gov Similarly, the shorter lipid chains of Th2-polarizing analogues like OCH are thought to result in a less stable complex, leading to a shorter duration of TCR engagement and a different signaling cascade. nih.gov

The flexibility of the galactose headgroup and the dynamics of its interaction with both CD1d and the TCR are critical for determining the functional outcome. Even minor modifications that alter the hydrogen-bonding network or the conformational freedom of the sugar can have profound effects on cytokine polarization.

Biological Applications and Preclinical Studies of Alpha Galactosyl C18 Ceramide in Animal Models

Adjuvant Properties in Vaccine Development

Alpha-Galactosyl-C18-ceramide has been extensively investigated as a vaccine adjuvant in numerous preclinical models, demonstrating its capacity to significantly enhance vaccine efficacy against a variety of pathogens. nih.gov Its primary mechanism of action involves the activation of iNKT cells, which in turn promote the maturation of dendritic cells (DCs) and the subsequent priming of robust antigen-specific immune responses. rockefeller.edunih.gov

Enhancement of Humoral and Cellular Adaptive Immune Responses

The co-administration of alpha-Galactosyl-C18-ceramide with vaccine antigens has been shown to augment both humoral and cellular arms of the adaptive immune system. nih.gov In murine models, its use as an adjuvant leads to a marked increase in the production of antigen-specific antibodies, including IgG and IgA. nih.gov This enhanced humoral immunity is crucial for neutralizing extracellular pathogens and toxins. glycopedia.euyoutube.com

Simultaneously, alpha-Galactosyl-C18-ceramide promotes the development of potent T-cell responses. Studies have demonstrated that its inclusion in vaccine formulations leads to the generation of Th1-biased immune responses, characterized by the production of interferon-gamma (IFN-γ). nih.govrockefeller.edu This is critical for clearing intracellular pathogens. Furthermore, it enhances the priming and expansion of antigen-specific CD4+ and CD8+ T cells, leading to the establishment of long-lasting immunological memory. rockefeller.edunih.gov

| Antigen/Vaccine Model | Key Findings | References |

|---|---|---|

| Ovalbumin (Soluble Protein) | Induced Th1-type CD4+ and CD8+ T cell responses; mice became resistant to challenge with ovalbumin-expressing tumor. | rockefeller.edu |

| Live Attenuated Influenza Virus | Increased virus-specific IgG and IgA antibodies; reduced morbidity and mortality after challenge. | nih.gov |

| Inactivated Influenza Virus (PR8) | Dramatically increased both IgG and IgA virus-specific antibodies compared to vaccine alone when administered intranasally. | nih.gov |

| Oral Whole-Cell Cholera Vaccine (Dukoral®) | Strongly enhanced intestinal bacterium- and toxin-specific IgA responses in both C57BL/6 and BALB/c mice. | nih.gov |

Efficacy in Murine Models of Infectious Diseases (e.g., Influenza Virus, Malaria, Bacterial, Viral Infections)

The potent adjuvant effects of alpha-Galactosyl-C18-ceramide have translated into enhanced protection in various murine models of infectious diseases.

Influenza Virus: In studies using a live attenuated influenza virus vaccine, the addition of an alpha-Galactosyl-C18-ceramide analog reduced both morbidity and mortality in mice following a challenge with a wild-type influenza virus. nih.gov This protection was associated with increased humoral and cellular immune responses and a reduction in the amount of virus required for protection. nih.gov

Malaria: When administered with a vaccine composed of irradiated Plasmodium sporozoites, alpha-Galactosyl-C18-ceramide provided greater protection from a subsequent challenge with live sporozoites compared to the vaccine alone. nih.gov Analogs of the compound have also shown the ability to suppress malaria replication. nih.gov

Bacterial and Other Viral Infections: Preclinical studies have demonstrated the protective effects of alpha-Galactosyl-C18-ceramide and its analogs against various bacterial and viral pathogens. nih.gov For instance, it has been shown to enhance immunity against Leishmania mexicana by promoting a Th1-skewed immune response with high levels of IFN-γ production. nih.gov Furthermore, it has been investigated as an adjuvant for vaccines against hepatitis B virus and has shown potential in limiting bacterial superinfections following influenza. nih.govmdpi.com

| Infectious Agent | Vaccine Type | Outcome in Animal Model | References |

|---|---|---|---|

| Influenza Virus | Live Attenuated | Reduced morbidity and mortality; increased humoral and cellular responses. | nih.gov |

| Plasmodium (Malaria) | Irradiated Sporozoites | Provided more protection from challenge with live sporozoites compared to vaccine alone. | nih.gov |

| Leishmania mexicana | Amastigote Antigens | Improved protection against cutaneous leishmaniasis; modulated a Th1-skewed immune response. | nih.gov |

| Vibrio cholerae | Oral Whole-Cell | Strongly enhanced intestinal IgA responses. | nih.gov |

Anti-Tumor Immunity and Cancer Immunotherapy Research in vivo

Alpha-Galactosyl-C18-ceramide has demonstrated significant anti-tumor activity in a variety of murine cancer models. nih.gov Its ability to activate iNKT cells leads to a downstream cascade of events that promotes the eradication of tumor cells by the host immune system.

Activation of Anti-Tumor Effector Cells (e.g., NK Cells, CD8+ T Cells)

The administration of alpha-Galactosyl-C18-ceramide leads to the rapid activation of iNKT cells, which then orchestrate the activation of other key anti-tumor effector cells. Activated iNKT cells can directly kill tumor cells that express the CD1d molecule. More importantly, they produce large amounts of IFN-γ, which in turn activates Natural Killer (NK) cells and cytotoxic CD8+ T lymphocytes (CTLs). nih.gov NK cells are a critical component of the innate immune system that can directly lyse tumor cells, while CD8+ T cells are adaptive immune cells that can specifically recognize and eliminate cancer cells presenting tumor-associated antigens. The activation of these cell types is a cornerstone of effective cancer immunotherapy. nih.gov

Mechanisms of Tumor Rejection in Murine Cancer Models

The anti-tumor effects of alpha-Galactosyl-C18-ceramide have been observed in various murine models, including those for melanoma and other metastatic cancers. nih.govnih.gov The mechanism of tumor rejection is multi-faceted. Following administration, activated iNKT cells trigger the maturation of dendritic cells, which then become more effective at presenting tumor antigens to T cells. nih.gov This leads to the generation of a robust tumor-specific CD8+ T cell response. rockefeller.edu The concomitant activation of NK cells provides an early line of defense against the tumor. This coordinated immune attack can lead to the regression of established tumors and the prevention of metastasis. nih.gov Furthermore, this immune stimulation is capable of generating immunological memory, which can protect against a subsequent tumor challenge. nih.gov

| Cancer Model | Key Anti-Tumor Mechanisms | Observed Outcomes | References |

|---|---|---|---|

| B16 Melanoma Metastases | Activation of iNKT cells, leading to downstream activation of NK and CD8+ T cells. | Enhanced anti-tumor activity. | nih.gov |

| Ovalbumin-Expressing Tumor | Induction of Th1-type CD4+ and CD8+ T cell responses when co-administered with ovalbumin. | Resistance to tumor challenge. | rockefeller.edu |

| Various Metastatic Tumors | Activation of dendritic cells and NKT cells, leading to antigen-specific immune stimulation. | Activity against metastatic tumors; rejection of second tumor challenge. | nih.gov |

Modulation of Autoimmune Diseases in Animal Models (e.g., Type 1 Diabetes, Scleroderma, Systemic Lupus Erythematosus)

The role of alpha-Galactosyl-C18-ceramide in autoimmune diseases is complex, as iNKT cell activation can either exacerbate or ameliorate disease depending on the specific context and the nature of the resulting cytokine response. nih.gov

Type 1 Diabetes: In the non-obese diabetic (NOD) mouse model of type 1 diabetes, the activation of iNKT cells by alpha-Galactosyl-C18-ceramide has been shown to be protective. nih.govnih.gov The proposed mechanism involves the induction of a Th2-biased cytokine response, which can counteract the Th1-mediated autoimmune destruction of pancreatic beta cells. nih.gov Treatment with alpha-Galactosyl-C18-ceramide-producing Bacteroides fragilis has been shown to reduce diabetes incidence in female NOD mice. nih.gov

Scleroderma: Animal models are crucial for studying the fibrotic and vascular aspects of systemic sclerosis (scleroderma). nih.govclinexprheumatol.org While direct studies on alpha-Galactosyl-C18-ceramide in scleroderma models are less common, the known immunomodulatory effects of iNKT cell activation suggest a potential role in altering the course of the disease.

Systemic Lupus Erythematosus (SLE): In murine models of SLE, the effect of alpha-Galactosyl-C18-ceramide is highly dependent on the genetic background of the mice. In pristane-induced lupus in BALB/c mice, treatment with alpha-Galactosyl-C18-ceramide suppressed proteinuria in a manner dependent on CD1d and IL-4 expression. nih.gov Conversely, in SJL mice, the same treatment resulted in increased proteinuria. nih.gov This dichotomy is attributed to the different cytokine profiles of iNKT cells in these strains, with BALB/c mice exhibiting a mixed Th1/Th2 profile and SJL mice having a Th1-biased profile. nih.gov

| Autoimmune Disease Model | Animal Strain | Effect of Treatment | Proposed Mechanism | References |

|---|---|---|---|---|

| Type 1 Diabetes | NOD Mouse | Prevented onset of diabetes. | Induction of a protective, Th2-biased immune response. | nih.govnih.gov |

| Systemic Lupus Erythematosus (Pristane-Induced) | BALB/c Mouse | Suppressed proteinuria. | CD1d and IL-4 dependent; mixed Th1/Th2 cytokine profile of iNKT cells. | nih.gov |

| SJL Mouse | Increased proteinuria. | Th1-biased cytokine production profile of iNKT cells. | nih.gov |

Role in Inflammatory Responses and Liver Homeostasis in Animal Models

Alpha-Galactosyl-C18-ceramide, a specific variant of the potent immunostimulatory glycolipid α-galactosylceramide (α-GalCer), plays a critical and complex role in modulating inflammatory responses and maintaining liver homeostasis in various animal models. Its biological activities are primarily mediated through the activation of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. The liver is uniquely enriched with iNKT cells, making it particularly responsive to stimulation by compounds like alpha-Galactosyl-C18-ceramide.

Research in murine models has established that the administration of α-GalCer leads to a powerful activation of hepatic iNKT cells, which in turn triggers a cascade of immunological events that significantly impact the liver. This activation can disrupt the delicate homeostatic balance within the liver, often culminating in an acute inflammatory response and subsequent hepatocellular injury. The consequences of this activation have been extensively studied in models of T-cell-mediated hepatitis and ischemia-reperfusion injury.

Induction of Acute Liver Injury and Inflammatory Cytokine Release

In vivo administration of α-GalCer in mice has been shown to induce acute liver damage. nih.gov This hepatotoxicity is characterized by a rapid elevation in serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT), indicating hepatocyte injury. researchgate.net Histological examination of liver tissue from these animals reveals signs of cellular damage. nih.gov The underlying mechanism involves the swift activation of hepatic iNKT cells, which then release a burst of various cytokines, creating a pro-inflammatory environment.

This response involves a mixed cytokine profile, with the production of both T helper 1 (Th1) and T helper 2 (Th2) type cytokines. frontiersin.org Studies in models of steatotic liver ischemia-reperfusion (IR) injury, a condition where fatty livers are subjected to a temporary loss and subsequent restoration of blood flow, have demonstrated that α-GalCer enhances liver damage. In these models, treatment with the glycolipid led to a significant increase in the expression of mRNA for pro-inflammatory cytokines. researchgate.net

Table 1: Relative mRNA Expression of Inflammatory Mediators in Steatotic Mouse Livers after Ischemia-Reperfusion Injury Data derived from studies in high-fat diet-fed mice treated with α-Galactosylceramide (α-GC) or a vehicle control following liver IR injury. researchgate.net

| Gene | Phenotype Association | Fold Change (α-GC vs. Vehicle) |

| TNF-α | Pro-inflammatory Macrophage | Increased |

| IL-1β | Pro-inflammatory Macrophage | Increased |

| IL-6 | Pro-inflammatory Macrophage | Increased |

| IFN-γ | Th1 Helper T Cell | Increased |

| IL-4 | Th2 Helper T Cell | Increased |

| IL-13 | Th2 Helper T Cell | Increased |

The data indicate that alpha-Galactosyl-C18-ceramide promotes a robust inflammatory response by stimulating multiple arms of the immune system within the liver.

Role in Models of Immune-Mediated Hepatitis

Concanavalin A (Con A)-induced hepatitis is a widely used animal model that mimics T-cell-mediated, autoimmune-like liver injury. In this model, iNKT cells are critical drivers of the pathology. frontiersin.orgmdpi.com The administration of α-GalCer can potently activate these cells, thereby playing a significant role in the inflammatory cascade seen in Con A-induced hepatitis. The resulting cytokine storm, rich in IFN-γ and other inflammatory mediators, contributes to widespread hepatocyte apoptosis and necrosis. frontiersin.org

Furthermore, the interaction between α-GalCer and iNKT cells can lead to a dynamic shift in the liver's immune cell population. Following a potent activation by α-GalCer, a majority of iNKT cells in the liver and spleen temporarily disappear, potentially through apoptosis, before their numbers begin to recover and increase over several days. nih.gov This demonstrates a profound, albeit transient, disruption of the liver's resident immune cell landscape, a key aspect of its role in liver homeostasis. The entire process of iNKT cell activation and the subsequent liver injury are dependent on the presence of CD1d, as these phenomena are absent in mice deficient in this molecule. nih.gov

Future Research Directions and Unresolved Challenges

Rational Design of Analogues for Targeted Cytokine Polarization (Th1/Th2 Skewing)

The activation of invariant Natural Killer T (iNKT) cells by α-Galactosyl-C18-ceramide results in the rapid release of a broad spectrum of cytokines, characteristic of both T helper 1 (Th1) and T helper 2 (Th2) immune responses. While this broad activation can be beneficial, many therapeutic applications would benefit from a more targeted or "skewed" cytokine profile. For instance, a dominant Th1 response, characterized by the production of interferon-gamma (IFN-γ), is desirable for anti-tumor and anti-viral immunity. Conversely, a Th2-biased response, with elevated levels of interleukin-4 (IL-4), may be advantageous in the treatment of certain autoimmune diseases.

The simultaneous release of both Th1 and Th2 cytokines can lead to antagonistic effects, where the immunological impact of one response is counteracted by the other. researchgate.net This has prompted significant research into the rational design of α-Galactosyl-C18-ceramide analogues that can selectively polarize the cytokine response. Structure-activity relationship (SAR) studies have revealed that modifications to the ceramide portion of the molecule can significantly influence the resulting cytokine profile.

One successful strategy has been the modification of the acyl chain. For example, OCH, an analogue with a truncated sphingoid base, has been shown to elicit a Th2-biased cytokine response. nih.gov Further research has explored combining features of different analogues to enhance this skewing. For instance, an analogue combining the acyl chain of a potent Th2-biasing α-GalCer with the truncated sphingoid base of OCH was synthesized to investigate potential synergistic effects on Th2 polarization. nih.gov

Another approach involves the introduction of a carbon-based glycosidic linkage (α-C-GalCer) instead of the natural oxygen-based linkage. This modification has been reported to promote prolonged, Th1-biased immune responses, which could be particularly beneficial for cancer immunotherapy. nih.govresearchgate.net The rationale behind this design is that the C-glycosidic bond may alter the way the glycolipid is presented by CD1d molecules and recognized by the iNKT cell receptor, thereby influencing the downstream signaling cascade that dictates cytokine production.

The table below summarizes key examples of α-Galactosyl-C18-ceramide analogues and their observed effects on cytokine polarization.

| Analogue | Structural Modification | Primary Cytokine Skewing | Potential Therapeutic Application |

| OCH | Truncated sphingoid base | Th2 | Autoimmune diseases |

| α-C-GalCer | Carbon-based glycosidic linkage | Th1 | Cancer, infectious diseases |

| 7DW8-5 | Phenyl group on acyl chain | Th1 | Cancer |

These examples highlight the potential for rational drug design to fine-tune the immunological response to α-Galactosyl-C18-ceramide, paving the way for more targeted and effective therapies.

Strategies to Overcome NKT Cell Anergy for Sustained Immunomodulation

A significant hurdle in the clinical application of soluble α-Galactosyl-C18-ceramide is the induction of iNKT cell anergy. nih.govfrontiersin.org Anergy is a state of hyporesponsiveness where lymphocytes, despite being alive, are functionally inactivated following an encounter with their antigen. nih.gov A single injection of α-Galactosyl-C18-ceramide can lead to a long-term anergic state in iNKT cells, rendering subsequent administrations ineffective. nih.govnih.gov This phenomenon is largely attributed to the non-selective uptake and presentation of the soluble glycolipid by various antigen-presenting cells (APCs), including B cells, which may lack the necessary co-stimulatory signals for full and sustained iNKT cell activation. nih.govresearchgate.net

Overcoming iNKT cell anergy is crucial for therapeutic strategies that require repeated or sustained immunomodulation, such as in the treatment of cancer or chronic infections. nih.gov Several promising strategies are being actively investigated to circumvent this challenge.

One of the most effective approaches is the use of dendritic cells (DCs) as delivery vehicles. frontiersin.orgnih.gov Loading α-Galactosyl-C18-ceramide onto mature DCs ex vivo and then administering these cells to patients has been shown to avoid anergy and lead to a dramatic expansion of the iNKT cell population. nih.gov This is because mature DCs provide the critical co-stimulatory signals and cytokine environment necessary for productive iNKT cell activation. nih.gov

Another promising strategy involves the formulation of α-Galactosyl-C18-ceramide within nanoparticles. nih.govresearchgate.net Nanoparticle-formulated α-Galactosyl-C18-ceramide can be designed to be selectively taken up by professional APCs like DCs and macrophages, while avoiding presentation by B cells. researchgate.net This targeted delivery ensures that iNKT cells receive the appropriate activation signals, allowing for repeated stimulation without inducing anergy. researchgate.net

The table below outlines the primary strategies being explored to overcome iNKT cell anergy.

| Strategy | Mechanism of Action | Key Advantages |

| Dendritic Cell Loading | Provides essential co-stimulatory signals and avoids presentation by non-professional APCs. | Highly effective at expanding iNKT cell populations and avoiding anergy. nih.gov |

| Nanoparticle Formulation | Targets delivery to professional APCs (DCs and macrophages), bypassing anergy-inducing presentation by B cells. researchgate.net | Allows for repeated administration and sustained iNKT cell activation. researchgate.net |

| Weaker Agonist Analogues | Less potent stimulation may avoid the strong signaling that leads to anergy. | Potentially simpler to formulate and administer than cell-based therapies. nih.gov |

These strategies represent significant progress in addressing the challenge of iNKT cell anergy and are critical for the successful clinical translation of α-Galactosyl-C18-ceramide-based immunotherapies.

Development of Advanced Delivery Systems for Alpha-Galactosyl-C18-Ceramide and Analogues (e.g., Nanoparticles, Pegylation)

The therapeutic efficacy of α-Galactosyl-C18-ceramide and its analogues is highly dependent on their biodistribution and targeted delivery to appropriate APCs. As a soluble molecule, α-Galactosyl-C18-ceramide is prone to non-specific distribution and rapid clearance, which can lead to suboptimal activation of iNKT cells and the induction of anergy. nih.gov To address these limitations, significant research efforts are focused on the development of advanced delivery systems, with nanoparticles and PEGylation being at the forefront of these investigations.

Nanoparticles offer a versatile platform for the delivery of α-Galactosyl-C18-ceramide. These carriers can be engineered to control the release of the glycolipid, enhance its stability, and, most importantly, target it to specific cell types. As discussed previously, formulating α-Galactosyl-C18-ceramide in nanoparticles, such as those made from poly-lactic acid, can facilitate selective uptake by DCs and macrophages, thereby avoiding the anergy associated with presentation by B cells. researchgate.net

PEGylation , the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule or nanoparticle, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. nih.govjohnshopkins.educd-bioparticles.net Coating nanoparticles with PEG creates a "stealth" effect, shielding them from the immune system and reducing their uptake by the mononuclear phagocyte system. nih.govresearchgate.net This leads to a prolonged circulation time, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. cd-bioparticles.net

For α-Galactosyl-C18-ceramide-loaded nanoparticles, PEGylation can offer several advantages:

Increased Circulation Time: Prolonged presence in the bloodstream increases the likelihood of interaction with target APCs. nih.gov

Reduced Immunogenicity: The PEG coating can reduce unwanted immune responses against the nanoparticle itself. cd-bioparticles.net

Improved Stability: PEGylation can prevent the aggregation of nanoparticles and protect the encapsulated glycolipid from degradation. nih.gov

The development of these advanced delivery systems is a critical step in optimizing the therapeutic index of α-Galactosyl-C18-ceramide and its analogues, enabling more precise control over the immune response they elicit.

Exploration of Novel Alpha-Galactosyl-C18-Ceramide Analogues for Specific Therapeutic Applications

The prototypical α-Galactosyl-C18-ceramide, KRN7000, has served as a powerful tool for understanding iNKT cell biology. However, its balanced Th1/Th2 cytokine induction profile is not always optimal for specific therapeutic contexts. This has driven the exploration and synthesis of a wide array of novel analogues designed to elicit more tailored immune responses for specific diseases. nih.govresearchgate.net

The synthetic versatility of the α-galactosylceramide structure allows for modifications at three key positions: the galactose sugar, the phytosphingosine (B30862) base, and the N-acyl chain. Each of these modifications can influence the binding affinity of the analogue for the CD1d molecule and the iNKT cell receptor, ultimately shaping the nature of the immune response.

Examples of therapeutically motivated analogue development include:

Analogues with Modified Acyl Chains: Shortening or introducing unsaturation in the acyl chain has been shown to modulate the Th1/Th2 balance. nih.gov For instance, the analogue OCH, with a significantly shorter acyl chain, is a well-known Th2-polarizing agent. nih.gov

C-Glycoside Analogues: Replacing the anomeric oxygen of the galactose with a methylene (B1212753) group creates an α-C-galactosylceramide (α-C-GalCer). nih.govresearchgate.net This modification enhances the stability of the molecule and has been shown to induce a more potent and sustained Th1-biased response, making it a promising candidate for cancer immunotherapy. researchgate.net

Sugar-Modified Analogues: Altering the sugar headgroup, for example by synthesizing α-L-fucosyl ceramide analogues, can also impact iNKT cell activation. researchgate.net These modifications explore how changes in the key hydrogen bonding interactions between the sugar and the iNKT TCR can be used to fine-tune the immune response.

The table below provides a snapshot of the diversity of novel analogues and their intended therapeutic applications.

| Analogue Class | Key Structural Modification | Desired Immunological Outcome | Target Therapeutic Area |

| Acyl Chain Variants | Truncation or unsaturation of the N-acyl chain | Th2 polarization | Autoimmune Diseases |

| C-Glycosides | Replacement of glycosidic oxygen with carbon | Strong and sustained Th1 polarization | Cancer, Infectious Diseases |

| Sugar Variants | Modification of the galactose moiety (e.g., fucosylation) | Altered cytokine profiles | Various, including infectious diseases and cancer |

This ongoing exploration of novel analogues is a testament to the rich therapeutic potential of iNKT cell agonists and the power of medicinal chemistry to tailor their immunological effects for specific clinical needs.

Further Elucidation of Detailed Molecular Recognition and Signaling Mechanisms

Structural studies have revealed that the iNKT TCR docks onto the CD1d-glycolipid complex in a highly conserved manner. plos.org The invariant Vα24-Jα18 TCR α-chain in humans (Vα14-Jα18 in mice) plays a dominant role in this recognition, with the complementarity-determining region (CDR) loops of the TCR making critical contacts with both the CD1d α-helices and the exposed galactose headgroup of the antigen. nih.gov The CDR3α loop, in particular, is a key determinant of this interaction. plos.org

However, several questions remain:

Fine Specificity of Analogue Recognition: How do subtle modifications to the glycolipid structure—such as changes in the acyl chain length or the introduction of a C-glycosidic bond—alter the conformation of the CD1d binding groove and the precise contacts made with the iNKT TCR? nih.govresearchgate.net Answering this question could explain why different analogues induce distinct cytokine profiles.

Role of TCR β-Chain Diversity: While the α-chain is invariant, iNKT cells can express different TCR β-chains. How does this β-chain diversity influence the recognition of different glycolipid antigens and the functional outcome of iNKT cell activation?

Downstream Signaling Pathways: Following TCR engagement, a complex cascade of intracellular signaling events is initiated. The precise signaling pathways that lead to either a Th1- or Th2-polarized cytokine response are not fully elucidated. Understanding how the initial TCR signal strength and quality, as influenced by the specific glycolipid analogue, translates into distinct signaling programs is a major area of ongoing research. For example, it is known that the binding of the CD1d-α-GalCer complex to the iNKT TCR can trigger anergy through the upregulation of early growth response genes 2 and 3 (Egr2/Egr3). researchgate.net Further dissecting these pathways will be key to designing strategies to promote activation while avoiding anergy.

A more profound understanding of these molecular mechanisms will provide a detailed roadmap for the design of novel glycolipid agonists with precisely tailored immunomodulatory properties, ultimately enhancing their therapeutic potential.

Q & A

Q. What are the structural characteristics of β-Galactosyl-C18-ceramide, and how do they influence its biological activity?

β-Galactosyl-C18-ceramide consists of a β-galactose moiety linked to a C18 fatty acyl chain and a sphingosine backbone . Its amphiphilic structure enables integration into lipid bilayers, facilitating interactions with membrane proteins (e.g., hormone receptors) and modulating signaling pathways like PKC activity . Structural analysis typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm glycosidic linkage (β-1,1') and acyl chain length. Researchers should validate purity using HPLC and compare retention times against synthetic standards .

Q. How is β-Galactosyl-C18-ceramide utilized in studying neuronal regulation?

The compound is applied in in vitro neuronal cultures to assess neurite outgrowth, synaptic plasticity, and myelination. For example, dose-response experiments (0.1–10 µM) in primary neurons can quantify PKC activation via Western blot (phospho-PKC substrates) or fluorescence-based kinase assays . Controls should include ceramide analogs (e.g., non-glycosylated C18-ceramide) to isolate galactose-specific effects .

Q. What are the standard protocols for handling and storing β-Galactosyl-C18-ceramide in experimental settings?

Storage: Lyophilized powder at -20°C for ≤3 years; dissolved in DMSO or ethanol at -80°C for ≤1 year to prevent hydrolysis . For cell-based assays, reconstitute in lipid-delivery vehicles (e.g., BSA complexes) to ensure solubility and bioavailability. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PKC activation mechanisms by β-Galactosyl-C18-ceramide across studies?

Discrepancies arise from variations in cell type (e.g., neuronal vs. immune cells), lipid raft composition, and PKC isoform specificity. To address this:

- Perform lipidomic profiling to compare endogenous ceramide levels .

- Use isoform-specific PKC inhibitors (e.g., Gö6983 for PKCα/β) to delineate pathways .

- Apply Krippendorff’s Alpha (α ≥0.80) to assess inter-lab reproducibility of PKC activity measurements .

Q. What experimental designs are optimal for evaluating β-Galactosyl-C18-ceramide’s dual roles in neuroprotection and immune modulation?

- Co-culture systems : Combine neuronal and microglial cells to study cross-talk via cytokine/chemokine arrays (e.g., IL-6, TNF-α) .

- Genetic knockdown : Use siRNA targeting galactosyltransferases to confirm compound specificity .

- Data integration : Apply multivariate analysis (e.g., PCA) to separate neuroprotective (e.g., BDNF upregulation) from immunomodulatory effects (e.g., MHC-II expression) .

Q. How can synthesis and purification of β-Galactosyl-C18-ceramide be optimized for high-yield, research-grade production?

- Synthetic route : Enzymatic glycosylation (e.g., galactosyltransferase) yields higher stereochemical purity than chemical synthesis. Monitor reaction progress via TLC (CHCl₃:MeOH:H₂O = 60:35:8) .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isoforms. Validate with MS/MS fragmentation .

Q. What statistical approaches are recommended for analyzing skewed data in β-Galactosyl-C18-ceramide dose-response studies?

- For non-normal distributions (e.g., cell viability assays), use non-parametric tests (Mann-Whitney U) .

- Address outliers via Grubbs’ test or robust regression models.

- Report Krippendorff’s Alpha to quantify inter-rater reliability in qualitative assays (e.g., histopathological scoring) .

Methodological Considerations

- Data reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw datasets .

- Ethical compliance : Adhere to institutional guidelines for lipid-based in vivo studies, particularly regarding immune modulation .

- Contradiction management : Use triangulation (e.g., biochemical, genetic, and computational data) to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.